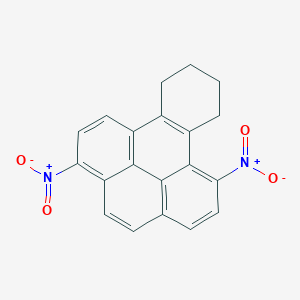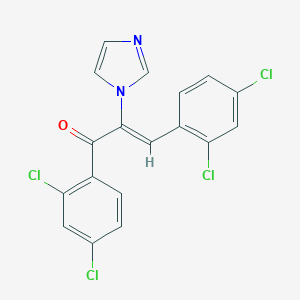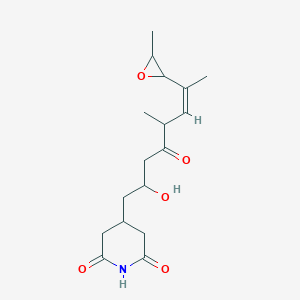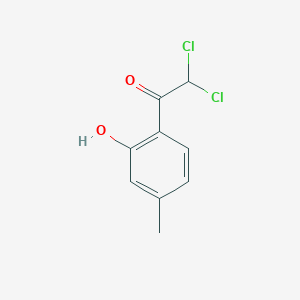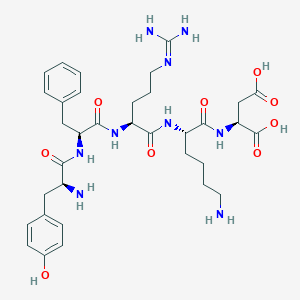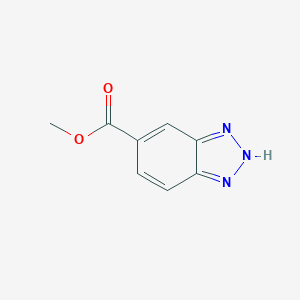![molecular formula C12H8N2 B056194 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene CAS No. 116996-92-0](/img/structure/B56194.png)
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene, also known as DAPTA, is a cyclic peptide that has been extensively studied for its potential applications in the field of medicine. DAPTA is a synthetic peptide that has been designed to mimic the structure of the CD4 receptor, which is a protein found on the surface of T-helper cells.
Mechanism Of Action
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene works by binding to the CD4 receptor on the surface of T-helper cells. This binding prevents the HIV-1 virus from binding to the CD4 receptor, which is necessary for the virus to enter the T-helper cell. By blocking the entry of the virus into the T-helper cell, 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene effectively inhibits the replication of the virus.
Biochemical And Physiological Effects
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a long half-life in vivo, which makes it a promising candidate for therapeutic use. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has also been shown to have immunomodulatory effects, as it can stimulate the production of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has several advantages for lab experiments. It is easy to synthesize using SPPS techniques, and it has a high purity and yield. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is that it has a relatively low binding affinity for the CD4 receptor, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene. One potential direction is to investigate its use in combination with other antiviral or anticancer agents to enhance its therapeutic efficacy. Another potential direction is to explore the use of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene in other viral infections, such as hepatitis C or influenza. Additionally, further research is needed to optimize the synthesis and formulation of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene for therapeutic use.
Synthesis Methods
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene involves the coupling of protected amino acids onto a solid support resin. The amino acids are protected with different functional groups to prevent unwanted reactions during the synthesis. The peptide chain is elongated by coupling the next amino acid through a peptide bond. After the synthesis is complete, the peptide is cleaved from the resin and the protecting groups are removed to obtain the final product.
Scientific Research Applications
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been extensively studied for its potential applications in the field of medicine. It has been shown to have antiviral activity against HIV-1 and other related viruses. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been investigated for its potential use as a diagnostic tool for HIV-1 and other viral infections.
properties
CAS RN |
116996-92-0 |
|---|---|
Product Name |
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene |
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
2,9-diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene |
InChI |
InChI=1S/C12H8N2/c1-2-4-6-5(3-1)13-11-9-7-8(9)10(7)12(11)14-6/h1-4,7-10H |
InChI Key |
YMLYODQMRJGNOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4C5C4C5C3=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4C5C4C5C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



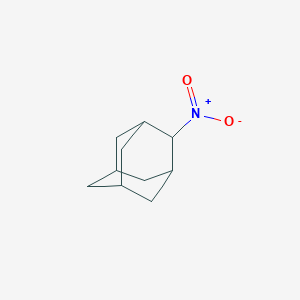
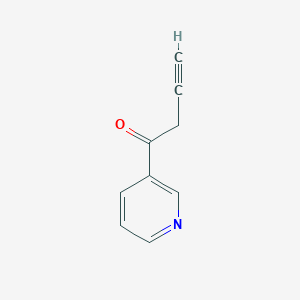
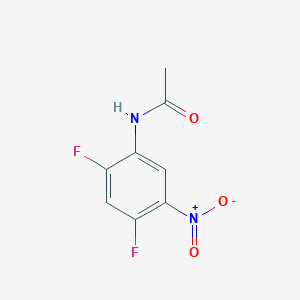
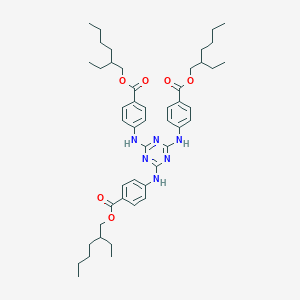
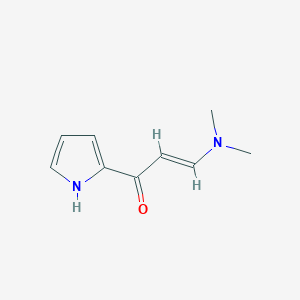
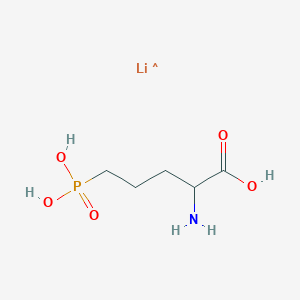
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
